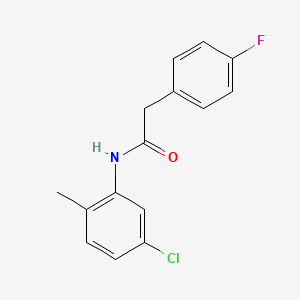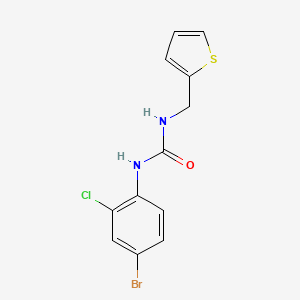
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as BrCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BrCTU is a member of the urea family of compounds and has been found to exhibit potent inhibitory effects on various enzymes. In
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea exerts its inhibitory effects on enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from functioning properly, leading to the inhibition of its activity. The exact mechanism of action of this compound on different enzymes is still being studied.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory effects on various enzymes, leading to changes in biochemical and physiological processes. For example, inhibition of protein kinase CK2 by this compound has been found to result in decreased cell growth and proliferation. Inhibition of CDK9 by this compound has been found to result in the inhibition of gene expression. These effects make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea for lab experiments is its potency as an enzyme inhibitor. This compound has been found to exhibit potent inhibitory effects on various enzymes at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of this compound is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and viral infections. Another area of research is the study of the mechanism of action of this compound on different enzymes, which may lead to the development of more potent and selective inhibitors. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity of the final product.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chloroaniline with thiophene-2-carbaldehyde, followed by reaction with urea and purification. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of enzyme inhibition. This compound has been found to inhibit the activity of various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been found to inhibit the activity of the enzyme CDK9, which is involved in the regulation of gene expression. These inhibitory effects make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTONAUFTZRUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
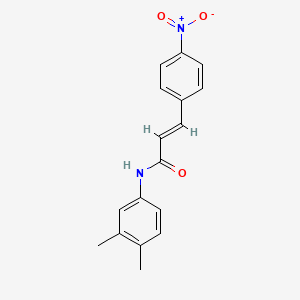
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
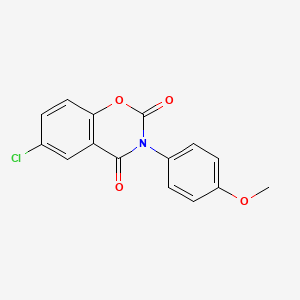
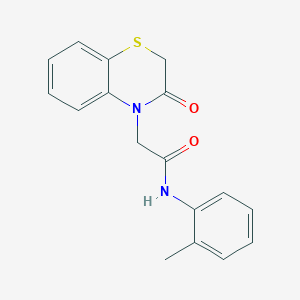
![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
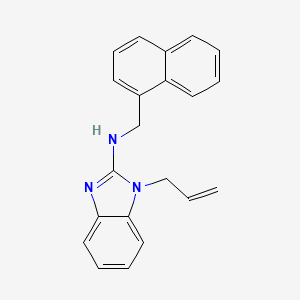
![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)
